3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione
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Overview
Description
3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione is a complex organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of a fluorophenyl group and a thione moiety in its structure makes it a unique compound with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be used to synthesize the compound . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione moiety to a thiol group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione involves its interaction with specific molecular targets and pathways. The fluorophenyl group and thione moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione: This compound shares the fluorophenyl group and thione moiety but has a different core structure.
Indole derivatives: These compounds have diverse biological activities and share some structural similarities with furochromenes.
Uniqueness
3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione is unique due to its specific combination of a fluorophenyl group and a thione moiety within the furochromene framework
Properties
Molecular Formula |
C19H13FO2S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4,9-dimethylfuro[2,3-f]chromene-7-thione |
InChI |
InChI=1S/C19H13FO2S/c1-10-7-15-18(11(2)8-16(23)22-15)19-17(10)14(9-21-19)12-3-5-13(20)6-4-12/h3-9H,1-2H3 |
InChI Key |
TXAQJTVRHZCSRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=S)O2)C)C3=C1C(=CO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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